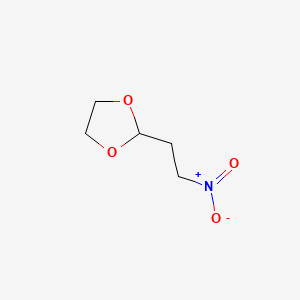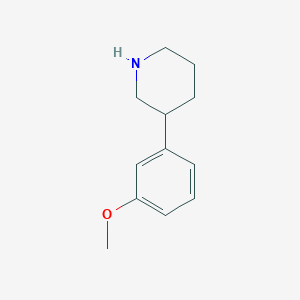
3-(3-甲氧基苯基)哌啶
描述
“3-(3-Methoxyphenyl)piperidine” is a compound with the molecular formula C12H17NO . It’s a synthetic fragment that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives, including “3-(3-Methoxyphenyl)piperidine”, has been a subject of research. A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines .
Molecular Structure Analysis
The molecular structure of “3-(3-Methoxyphenyl)piperidine” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI key for this compound is LXCUAFVVTHZALS-UHFFFAOYSA-N .
Chemical Reactions Analysis
Piperidines, including “3-(3-Methoxyphenyl)piperidine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The compound “3-(3-Methoxyphenyl)piperidine” has a molecular weight of 191.27 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.
科学研究应用
药物化合物的合成
3-(3-甲氧基苯基)哌啶: 是药物合成中宝贵的结构单元。 它的哌啶核心是许多药物的常见特征,有助于广泛的药理活性。 该化合物的多功能性允许创建具有潜在治疗效果的不同衍生物 .
抗癌研究
包括3-(3-甲氧基苯基)哌啶在内的哌啶衍生物在抗癌研究中显示出希望。 它们可以影响各种细胞机制,例如细胞迁移和凋亡,这些机制在癌症治疗策略中至关重要 .
抗菌和抗真菌应用
3-(3-甲氧基苯基)哌啶的结构特征有助于其在开发抗菌和抗真菌剂中的应用。 它与微生物细胞成分相互作用的能力使其成为创建针对耐药菌株的新疗法的候选药物 .
镇痛和抗炎药
研究表明,哌啶衍生物可以作为镇痛剂和抗炎剂。 3-(3-甲氧基苯基)哌啶中的甲氧基苯基可能增强这些特性,从而导致开发新的止痛药 .
神经退行性疾病治疗
该化合物调节神经递质系统的潜力使其成为治疗阿尔茨海默病等神经退行性疾病的关注对象。 它可能导致合成有助于控制症状或改变疾病进展的药物 .
降压和心血管研究
3-(3-甲氧基苯基)哌啶: 可能有助于开发降压药。 它的结构特性可以优化,以与心血管系统成分相互作用,为新型治疗方法提供途径 .
抗精神病药物
哌啶部分是许多抗精神病药物的关键特征3-(3-甲氧基苯基)哌啶为合成可用于治疗各种精神疾病的新化合物提供了框架 .
药物发现和优化
最后,3-(3-甲氧基苯基)哌啶在药物发现过程中起着重要作用。 它的化学结构易于修饰,使研究人员能够优化药代动力学和药效学特性,以获得更好的药物疗效 .
作用机制
Target of Action
3-(3-Methoxyphenyl)piperidine, also known as 3-PPP, is a mixed sigma σ1 and σ2 receptor agonist . It has a similar affinity for both subtypes, though slightly higher affinity for the latter . It is also a D2 receptor partial agonist . These receptors play crucial roles in various physiological processes, including pain perception, motor control, cognitive functions, and mood regulation.
Mode of Action
3-PPP interacts with its targets, the sigma and D2 receptors, by binding to them and modulating their activity . As an agonist, it enhances the activity of these receptors, leading to changes in the cellular functions they regulate. The compound shows stereoselectivity in its pharmacodynamics , meaning its effects can vary depending on the spatial arrangement of its atoms.
Result of Action
The molecular and cellular effects of 3-PPP’s action are likely to be diverse, given its multiple targets. For instance, by acting as an agonist at sigma and D2 receptors, it could modulate neurotransmission, potentially influencing behaviors and physiological processes such as pain perception, motor control, and mood regulation .
未来方向
Piperidines, including “3-(3-Methoxyphenyl)piperidine”, are frequently found in natural products and are of importance to the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and investigating the biological and pharmacological applications of these compounds .
属性
IUPAC Name |
3-(3-methoxyphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCUAFVVTHZALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454246 | |
| Record name | 3-(3-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79601-21-1 | |
| Record name | 3-(3-methoxyphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the palladium-catalyzed β-selective C(sp3)-H arylation method described in the paper?
A2: The paper focuses on a novel method for the direct arylation of N-Boc-piperidines at the β-position, which is typically challenging due to the inert nature of the C-H bond. The researchers successfully developed a palladium-catalyzed migrative Negishi coupling reaction, employing a specifically designed phenylpyrrole-based phosphine ligand. This ligand plays a crucial role in achieving both high efficiency and selectivity for the desired β-arylation. [] This breakthrough offers a more straightforward approach to synthesizing 3-aryl-N-Boc-piperidines, potentially streamlining the development of pharmaceuticals containing this important structural motif.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


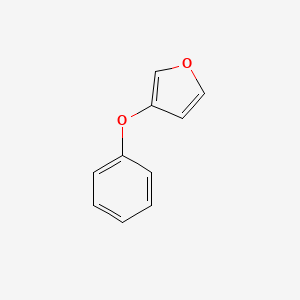

![4-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1313586.png)


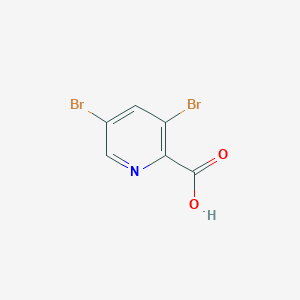
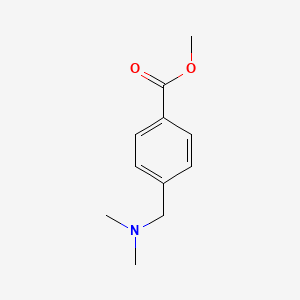
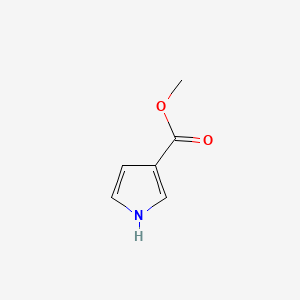
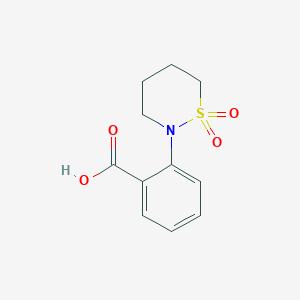

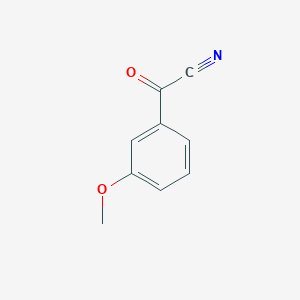
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)

